molecular formula C13H20N2O2S B1583181 5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione CAS No. 74038-65-6

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione

Cat. No. B1583181
CAS RN: 74038-65-6
M. Wt: 268.38 g/mol
InChI Key: GOJUOPOQMGDIHD-UHFFFAOYSA-N
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Description

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione is a chemical compound . It is a derivative of imidazolidin-2,4-dione, a group of pharmaceutical compounds with anticonvulsant and antiarrhythmic properties, and are also used against diabetes .


Synthesis Analysis

The synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives, which includes 5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione, is achieved by the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . This process yields four amino-derivatives and eight imidazolidinic derivatives .


Molecular Structure Analysis

The structure of these derivatives, including 5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione, has been confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione involve the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate .

properties

IUPAC Name

5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c16-11-13(15-12(17)14-11,10-6-7-18-8-10)9-4-2-1-3-5-9/h9-10H,1-8H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJUOPOQMGDIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(C(=O)NC(=O)N2)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275581
Record name 5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione

CAS RN

74038-65-6
Record name 5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 2
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 3
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 4
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 5
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 6
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione

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